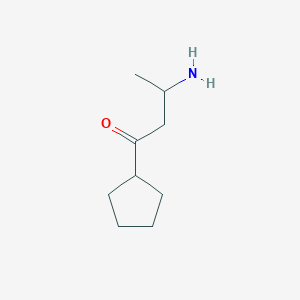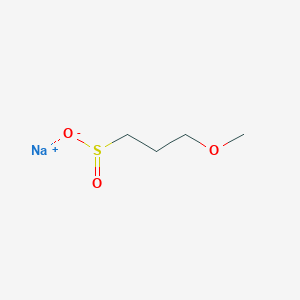
2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H8ClFNO. It is a white crystalline solid that is not easily soluble in water but can dissolve in organic solvents such as ethanol and dimethylformamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one typically involves a series of organic synthesis reactions. One common method includes the reaction of p-nitroacetophenone with ammonia and sodium fluoride under basic conditions. The steps are as follows:
- Dissolve p-nitroacetophenone in an alcohol or ketone solvent.
- Add ammonia and sodium fluoride to the solution.
- Allow the reaction to proceed for a specified period.
- Separate the product and purify it through crystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoroacetophenone: Similar structure but lacks the chlorine atom.
2-Amino-2-(5-chloro-2-fluorophenyl)ethanol: Contains an alcohol group instead of a ketone.
2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-one: Similar structure with different positions of chlorine and fluorine atoms.
Uniqueness
2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one is unique due to its specific combination of chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H7ClFNO |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
2-amino-1-(5-chloro-2-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7ClFNO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3H,4,11H2 |
InChI Key |
TUSUBCZWLZIHBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one](/img/structure/B13162189.png)






![6-bromo-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13162234.png)

![5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13162257.png)




